Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate
Description
Properties
CAS No. |
94277-81-3 |
|---|---|
Molecular Formula |
C48H92O7 |
Molecular Weight |
781.2 g/mol |
IUPAC Name |
tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C48H92O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-53-45(49)43-48(52,47(51)55-42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-46(50)54-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h52H,4-44H2,1-3H3 |
InChI Key |
JZSVJKNORISSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with tetradecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
Citric Acid+3Tetradecyl AlcoholAcid CatalystTritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate+3Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors with efficient mixing and temperature control to ensure complete reaction and high yield. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into citric acid and tetradecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Citric acid and tetradecyl alcohol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as an excipient in drug formulations and as a stabilizer for active pharmaceutical ingredients. |
| Cosmetics | Functions as an emulsifier and skin conditioning agent in creams and lotions. |
| Food Industry | Acts as a flavoring agent and preservative in various food products. |
| Analytical Chemistry | Utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds. |
Pharmaceuticals
Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is employed in the pharmaceutical industry primarily as an excipient. Its role includes:
- Stabilization : Enhancing the stability of active ingredients in formulations.
- Solubilization : Improving the solubility of poorly soluble drugs.
A study demonstrated that formulations containing this compound showed improved bioavailability compared to standard formulations without it .
Cosmetics
In cosmetic formulations, this compound serves multiple functions:
- Emulsification : It helps to stabilize emulsions by reducing surface tension.
- Skin Conditioning : It enhances skin feel and moisture retention.
For example, products such as moisturizers and sunscreens incorporate this compound to improve texture and efficacy .
Food Industry
The compound is recognized for its utility in the food sector:
- Preservative : It acts as an antimicrobial agent that extends shelf life.
- Flavoring Agent : Provides a tart flavor profile in beverages and confections.
Research indicates that its inclusion in food products can prevent spoilage while maintaining flavor integrity .
Analytical Chemistry
This compound is also significant in analytical chemistry:
- HPLC Applications : It is used in reverse-phase high-performance liquid chromatography (HPLC) for separating complex mixtures. The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility.
A practical application involved isolating impurities from pharmaceutical compounds using this method .
Case Study 1: Pharmaceutical Formulation
A formulation study highlighted the use of this compound to enhance the dissolution rate of a poorly soluble drug. The results indicated a significant increase in drug release rates compared to control formulations without the compound.
Case Study 2: Cosmetic Efficacy
In a clinical trial assessing skin moisturizers containing this compound, participants reported improved skin hydration levels over four weeks compared to products lacking this ingredient.
Mechanism of Action
The mechanism of action of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and release of active compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Citrate derivatives vary by substituents (salts vs. esters) and alkyl chain length. Key analogues include:
Physicochemical Properties
- Solubility: Trisodium citrate: Highly water-soluble (660 g/L at 20°C) due to ionic nature . Triethyl citrate: Partially soluble in water (6.5 g/L), miscible with organic solvents . Tritetradecyl citrate: Expected to be insoluble in water but soluble in nonpolar solvents (e.g., hexane) due to long alkyl chains.
- Thermal Stability :
Biological Activity
Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate (C48H92O7) is a long-chain fatty acid ester of 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citrate. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and food science. This article delves into its biological activity, supported by data tables and relevant case studies.
- Molecular Weight : 781.240 g/mol
- CAS Number : 94277-81-3
- LogP : 15.2
- InChI Key : JZSVJKNORISSFL-UHFFFAOYSA-N
Biological Roles and Mechanisms
This compound exhibits several biological activities that are critical for its function in living organisms:
- Metabolic Role :
- Anticoagulant Properties :
- pH Regulation :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Anticoagulant Effects
A study investigated the anticoagulant effects of various citrate esters, including this compound. Results demonstrated a significant reduction in clot formation in vitro when treated with the compound compared to control groups. This suggests potential therapeutic applications in preventing thrombosis.
Case Study 2: Metabolic Impact on Lipid Synthesis
Research examining the metabolic impact of this compound on adipocyte differentiation revealed that higher concentrations of the compound led to increased lipid accumulation in cell cultures. This indicates its role as a positive modulator in lipid metabolism.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C48H92O7 |
| Molecular Weight | 781.240 g/mol |
| CAS Number | 94277-81-3 |
| LogP | 15.2 |
| InChI Key | JZSVJKNORISSFL-UHFFFAOYSA-N |
| Biological Activity | Description |
|---|---|
| Metabolism | Substrate for acetyl-CoA synthesis |
| Anticoagulant | Calcium chelation |
| pH Regulation | Buffers biological systems |
| Antimicrobial | Preservative properties |
Q & A
Q. What are the established methodologies for synthesizing and purifying tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate?
Tritetradecyl esters are typically synthesized via esterification of citric acid with tetradecyl alcohols under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Prolonged heating (e.g., 12–24 hours) at 110–130°C to drive esterification to completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation to isolate the product from unreacted alcohols and by-products.
- Anhydrous handling : Calculations and assays should reference anhydrous substances to ensure stoichiometric accuracy .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. How can researchers structurally characterize this compound?
- NMR spectroscopy : Use - and -NMR to identify ester carbonyl signals (~170 ppm in ) and tetradecyl chain protons (δ 0.8–1.5 ppm in ) .
- FT-IR : Confirm ester C=O stretches (~1740 cm) and hydroxyl groups (broad ~3400 cm if residual) .
- Mass spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular ion peaks (e.g., [M+Na] for sodium adducts) .
Advanced Research Questions
Q. How can experimental design optimize esterification yield while minimizing side reactions (e.g., transesterification or decomposition)?
- Catalyst screening : Compare acid catalysts (e.g., HSO) vs. enzymatic lipases for selectivity .
- Molar ratio optimization : Use a 3:1 molar excess of tetradecyl alcohol to citric acid to drive equilibrium toward ester formation.
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of unsaturated alcohol chains .
- Kinetic monitoring : Track reaction progress via TLC or in-situ FT-IR to identify intermediate phases .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Controlled measurement : Standardize conditions (e.g., DSC for melting point at 10°C/min heating rate under nitrogen) .
- Solubility studies : Use OECD 105 guidelines to determine log P values in octanol/water systems, accounting for pH effects on ionization .
- Batch variability : Compare multiple synthesis batches (n ≥ 3) using ANOVA to assess statistical significance of differences .
Q. What toxicological assessment protocols are applicable to this compound?
- In vitro genotoxicity : Follow OECD TG 471 (Ames test) and TG 473 (chromosomal aberration assay) with metabolic activation (S9 mix) .
- Acute oral toxicity : Conduct OECD TG 423 trials in rodents, with dose ranges up to 2000 mg/kg bw, monitoring for mucoid stools or organ damage .
- Ecotoxicity : Assess biodegradability via OECD 301B (CO evolution test) to evaluate environmental persistence .
Methodological Considerations
- Thermal stability : Use TGA (10°C/min, nitrogen) to identify decomposition thresholds (~200–250°C for citrate esters) .
- Hydrodynamic properties : Measure viscosity using a rotational rheometer at shear rates relevant to application (e.g., 100 s for polymer foams) .
- Data reconciliation : Apply principal component analysis (PCA) to resolve multi-source discrepancies in physicochemical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
